molecular formula C10H17N3 B13325652 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine

Cat. No.: B13325652
M. Wt: 179.26 g/mol
InChI Key: MZKRMWSDWBHAQG-UHFFFAOYSA-N
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Description

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine is a chemical compound featuring a 3-aminopyrazole core, a privileged scaffold in medicinal chemistry and drug discovery. The 3-aminopyrazole structure is known for its versatile reactivity and ability to serve as a key building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in the development of biologically active molecules . The aminopyrazole moiety can act as a versatile synthon in organic synthesis, enabling access to a diverse array of fused heterocycles with potential relevance in the pharmaceutical field . The core 3-aminopyrazole structure is recognized for its role in the inhibition of various enzyme targets. Pyrazole derivatives have been extensively explored as potent inhibitors of protein kinases, a key class of enzymes involved in cellular signaling and a major focus in anticancer research . Furthermore, strategically substituted pyrazole compounds have demonstrated high potency and selectivity as inhibitors of metalloproteases, such as the meprin α and β enzymes, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The amphoteric properties of the pyrazole ring, containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, contribute to its ability to form key interactions with biological targets . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-cyclopentylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c11-10-6-8-13(12-10)7-5-9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H2,11,12)

InChI Key

MZKRMWSDWBHAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Core

The pyrazole ring is commonly constructed by refluxing hydrazine or substituted hydrazines with β-ketoesters or 1,3-diketones. For example:

  • The lithium salt of ketoester is prepared using lithium hexamethyldisilazide in ethyl ether.
  • This salt is refluxed with hydrazine derivatives in acetic acid to yield 3-pyrazole esters.
  • The esters are hydrolyzed with potassium hydroxide followed by acidification to give 3-pyrazole carboxylic acids.

Introduction of the 3-Amino Group

The 3-carboxylic acid or its activated derivatives (acid chlorides or esters) are converted to amides by reaction with primary amines. For 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine, the amine component would be 2-cyclopentylethylamine or a related derivative:

  • Acid chlorides are prepared by reacting the acid with thionyl chloride.
  • Acid chlorides react with 2-cyclopentylethylamine in an inert solvent (e.g., dichloromethane) at 0°C to room temperature with a base such as triethylamine to form the amide intermediate.

Reduction of the Amide to the Amine

The amide intermediate is then reduced to the corresponding amine:

  • Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) under reflux conditions is used to reduce the amide to the amine.
  • BH3-THF is preferred for better selectivity and milder conditions.

Alternative Direct N-Alkylation and Pyrazole Formation

Recent research reports a one-pot method for preparing N-substituted pyrazoles directly from primary aliphatic amines, β-diketones, and hydroxylamine derivatives:

  • The primary amine (e.g., 2-cyclopentylethylamine), 2,4-pentanedione (or related diketone), and O-(4-nitrobenzoyl)hydroxylamine are combined in DMF.
  • The mixture is heated at 85°C for 1.5 hours.
  • Workup and chromatographic purification yield the N-substituted pyrazol-3-ylamine product with moderate yields (~30-40%).

This method offers a more direct route, bypassing the need for separate amide formation and reduction steps.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield/Notes
1. Pyrazole ring formation Reflux lithium ketoester salt with hydrazine derivative Lithium hexamethyldisilazide, hydrazine, acetic acid Reflux in acetic acid Formation of 3-pyrazole esters
2. Ester hydrolysis to acid Alkaline hydrolysis with KOH, acidification KOH, water, acid Room temp to mild heating 3-pyrazole carboxylic acid obtained
3. Amide formation Reaction of acid chloride with 2-cyclopentylethylamine Thionyl chloride, 2-cyclopentylethylamine, triethylamine 0°C to RT, inert atmosphere Amide intermediate formed
4. Amide reduction Reduction of amide to amine BH3-THF or LiAlH4 Reflux in THF Conversion to 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine
Alternative direct synthesis One-pot reaction of amine, diketone, hydroxylamine 2-cyclopentylethylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF 85°C, 1.5 h Moderate yield (~30-40%), simpler procedure

Research Discoveries and Optimization Insights

  • The classical multi-step method allows for structural modifications at each stage, enabling diverse analog synthesis.
  • The direct one-pot method reduces reaction time and steps but may have lower yields and requires careful optimization of reagent ratios and temperature.
  • The presence of bases like triethylamine during amide formation prevents side reactions and improves yield.
  • Reduction with BH3-THF is preferred over LiAlH4 for safety and selectivity.
  • Solvent choice (e.g., dichloromethane for amide formation, DMF for one-pot synthesis) is critical for reaction efficiency.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes standard acylation with electrophilic reagents:

  • Reaction with acetyl chloride : Forms N-(1-(2-cyclopentylethyl)-1H-pyrazol-3-yl)acetamide under anhydrous conditions in dichloromethane at 0–25°C .

  • Reaction with isocyanates : Produces urea derivatives via nucleophilic attack at the carbonyl carbon. For example, reaction with 1-cyclopentyl isocyanate yields 1-cyclopentyl-3-(1-(2-cyclopentylethyl)-1H-pyrazol-3-yl)urea .

Key Data :

ReagentProductYield (%)Conditions
Acetyl chlorideN-Acetyl derivative85–92DCM, 0°C → RT, 12h
Phenyl isocyanate1-Phenyl-3-(pyrazol-3-yl)urea78THF, reflux, 6h

Cyclocondensation Reactions

The amine participates in heterocyclic synthesis via cyclocondensation with 1,3-dielectrophilic systems:

  • With β-ketoesters : Forms pyrazolo[1,5-a]pyrimidines under acid catalysis (e.g., HCl/EtOH, 80°C). The exocyclic amine attacks the β-carbonyl, followed by intramolecular cyclization .

  • With α,β-unsaturated ketones : Produces pyrazolo[3,4-d]pyrimidines in basic media (e.g., K₂CO₃/DMF, 100°C) .

Mechanistic Insight :

  • The reaction proceeds via initial protonation of the pyrazole N2 nitrogen, enhancing the nucleophilicity of the exocyclic amine .

  • Steric effects from the 2-cyclopentylethyl group slow reaction kinetics compared to unsubstituted analogues .

Protection/Deprotection Strategies

The amine is protected as a carbamate or acetamide for selective functionalization:

  • Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF yields the tert-butyl carbamate derivative (95% yield) .

  • Deprotection : Cleavage with trifluoroacetic acid (TFA) in DCM restores the free amine .

Applications :

  • Protection enables Suzuki-Miyaura coupling at the C4 position of the pyrazole ring without side reactions .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the C4 position:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 4-nitro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine .

  • Halogenation : Bromine in acetic acid produces the 4-bromo derivative (72% yield) .

Regioselectivity :
The electron-donating amine group directs electrophiles to the C4 position, as confirmed by DFT calculations .

Oxidative Reactions

  • Oxidation with mCPBA : Converts the amine to a nitro group, forming 1-(2-cyclopentylethyl)-3-nitro-1H-pyrazole (58% yield) .

  • Autoxidation : Prolonged air exposure generates trace amounts of pyrazole N-oxide derivatives .

Coordination Chemistry

The amine acts as a ligand in transition-metal complexes:

  • With Pd(II) : Forms a square-planar complex, [PdCl₂(1-(2-cyclopentylethyl)-1H-pyrazol-3-amine)₂] , used in catalytic cross-coupling reactions .

Structural Data :

  • Bond lengths: Pd–N = 2.02 Å (pyrazole) and 2.15 Å (amine) .

Key Challenges

  • Steric hindrance : The 2-cyclopentylethyl group reduces reactivity in bulkier electrophiles (e.g., tert-butyl isocyanate) .

  • Tautomerism : The 3-aminopyrazole exists predominantly in the 3-tautomeric form, limiting nucleophilic attack at N1 .

Scientific Research Applications

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine with key analogs, highlighting structural differences and their implications:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine 2-Cyclopentylethyl C10H17N3 179.27 High lipophilicity due to cyclopentyl group; moderate steric hindrance.
3-Amino-1H-pyrazole None (unsubstituted) C3H5N3 83.09 Simplest analog; high polarity, limited membrane permeability.
1-(2-Ethylhexyl)-1H-pyrazol-3-amine 2-Ethylhexyl C11H21N3 195.30 Bulky alkyl chain enhances lipophilicity; potential for prolonged half-life.
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-Trifluoromethylphenyl C10H8F3N3 227.19 Electron-withdrawing CF3 group improves metabolic stability and binding affinity.
1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine 3,4-Dichlorophenyl C9H7Cl2N3 228.08 Halogenated aryl group enhances target affinity but may reduce solubility.
4-Chloro-1-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-1H-pyrazol-3-ylamine Chloro and dimethylpyrazole groups C9H11ClN6 238.67 Dual pyrazole system; increased hydrogen-bonding potential.

Key Observations:

  • Lipophilicity : The cyclopentyl-ethyl group in the target compound provides intermediate lipophilicity compared to the highly lipophilic 2-ethylhexyl group and the polar unsubstituted pyrazole .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in , Cl in ) alter the pyrazole ring's electron density, impacting interactions with biological targets.

Biological Activity

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine has demonstrated activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa10.5
MCF-78.3
A54912.0

The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

The biological activity of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.
  • Antioxidant Properties : The compound may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. Key findings include:

  • Cyclopentyl Substitution : The presence of the cyclopentyl group enhances lipophilicity and cellular uptake.
  • Ethyl Linker : The ethyl chain provides flexibility, allowing better interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives, including 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine, demonstrated promising results against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with amoxicillin.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using murine models indicated that administration of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine resulted in significant tumor reduction in xenograft models. Tumor growth inhibition was observed at a dosage of 20 mg/kg body weight, compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis often involves condensation reactions between cyclopentylethyl hydrazines and β-ketonitriles or α,β-unsaturated ketones. For example, hydrazine derivatives can react with propenones in ethanol under reflux, as seen in analogous pyrazol-3-ylamine syntheses . Palladium-catalyzed hydroamination (e.g., using Pd(OAc)₂ and Xantphos) may also introduce cyclopentyl groups via allylic substitution, requiring rigorous control of stoichiometry and temperature (70–90°C) to minimize side reactions . Yield optimization relies on solvent polarity (e.g., DMF vs. ethanol), catalyst loading (5–10 mol%), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves substituent positions on the pyrazole ring and cyclopentyl-ethyl chain, with coupling constants (e.g., J = 2.1 Hz for pyrazole protons) confirming regiochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated for related pyrazol-3-ylamines, with R-factor refinement (<0.05) ensuring accuracy .

Q. How should researchers handle storage and stability challenges for this compound?

  • Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Stability studies suggest a shelf life of 1–2 years when protected from moisture, as cyclopentyl-ethyl groups may hydrolyze under acidic conditions . For short-term use (1–2 weeks), –4°C storage in anhydrous DMSO is acceptable. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before reuse .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Answer : Prioritize substituent modifications at the pyrazole C5 and cyclopentyl positions. For example:

  • Replace cyclopentyl with cyclohexyl or aromatic rings to assess steric/electronic effects on target binding .
  • Introduce electron-withdrawing groups (e.g., –CF₃) at C5 to enhance metabolic stability .
    Screen analogs in enzyme inhibition assays (e.g., kinase or GPCR targets) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to correlate activity with computed binding affinities .

Q. What computational strategies are suitable for predicting the bioavailability and toxicity of this compound?

  • Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to estimate logP (lipophilicity) and pKa (ionization state). ADMET predictors (e.g., SwissADME) can forecast blood-brain barrier penetration and CYP450 interactions . Toxicity risk is assessed via ProTox-II for hepatotoxicity and Ames mutagenicity, while molecular dynamics simulations (GROMACS) evaluate membrane permeability .

Q. How should researchers address contradictory data in pharmacological assays (e.g., conflicting IC₅₀ values across studies)?

  • Answer : Standardize assay conditions:

  • Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers.
  • Validate compound solubility (DLS for nanoparticle formation) and stability in assay buffers .
  • Include positive controls (e.g., reference inhibitors) and triplicate measurements. Conflicting results may arise from off-target effects, necessitating counter-screening against unrelated enzymes .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Answer : Key issues include exothermic reactions during cyclopentyl-ethyl group introduction and byproduct formation (e.g., dimerization). Mitigation strategies:

  • Use flow chemistry for controlled heat dissipation in condensation steps .
  • Optimize catalyst recycling (e.g., Pd nanoparticles on carbon) to reduce costs.
  • Implement inline FTIR monitoring to track reaction progress and terminate at >90% conversion .

Q. Which formulation strategies improve the bioavailability of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine in preclinical models?

  • Answer : Due to low aqueous solubility (<50 µg/mL), use nanoemulsions (e.g., Tween-80/PEG-400) or solid dispersions with polyvinylpyrrolidone (PVP-K30). Pharmacokinetic studies in rodents show a 3–5× increase in AUC when administered as a cyclodextrin inclusion complex (e.g., hydroxypropyl-β-cyclodextrin) .

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